N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline is an organic compound with the molecular formula C12H15FN2O2 It is a derivative of aniline, characterized by the presence of diethyl groups, a fluoro substituent, and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the fluoro and nitroethenyl groups. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Fluorination: The nitroaniline derivative is then subjected to fluorination using reagents such as potassium fluoride or tetrafluoroboric acid.
Ethylation: The final step involves the ethylation of the amino group using diethyl sulfate or ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Formation of N,N-Diethyl-2-fluoro-4-(2-aminoethenyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro and nitroethenyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-fluoro-4-nitroaniline
- N,N-Diethyl-2,4-dinitro-5-fluoroaniline
- 2-Fluoro-4-nitrotoluene
Uniqueness
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline is unique due to the presence of both the fluoro and nitroethenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
159655-02-4 |
---|---|
Molecular Formula |
C12H15FN2O2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
N,N-diethyl-2-fluoro-4-(2-nitroethenyl)aniline |
InChI |
InChI=1S/C12H15FN2O2/c1-3-14(4-2)12-6-5-10(9-11(12)13)7-8-15(16)17/h5-9H,3-4H2,1-2H3 |
InChI Key |
SBLUGYUJDUSGFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.